5-Azacytidine-15N4 5-Azacytidine-15N4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198138
InChI:
SMILES:
Molecular Formula: C₈H₁₂¹⁵N₄O₅
Molecular Weight: 248.18

5-Azacytidine-15N4

CAS No.:

Cat. No.: VC0198138

Molecular Formula: C₈H₁₂¹⁵N₄O₅

Molecular Weight: 248.18

* For research use only. Not for human or veterinary use.

5-Azacytidine-15N4 -

Specification

Molecular Formula C₈H₁₂¹⁵N₄O₅
Molecular Weight 248.18

Introduction

Chemical Identification and Properties

5-Azacytidine-15N4 is a ribonucleoside analog of cytidine with all four nitrogen atoms labeled with the stable isotope nitrogen-15. This compound is primarily used for research purposes, particularly in studies related to epigenetic modification and cancer therapy development . It represents an important tool for investigating the mechanisms of DNA methylation inhibition.

Physical and Chemical Properties

The physical and chemical properties of 5-Azacytidine-15N4 are crucial for understanding its behavior in experimental settings. The compound is characterized by the following parameters:

PropertyValue
Molecular FormulaC8H12^15N4O5
Molecular Weight248.18 g/mol
SolubilityWater-soluble
IUPAC Name4-(^15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-^15N3)1,3,5-triazin-2-one
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Topological Polar Surface Area141 Ų
XLogP3-2.2

Structure and Stereochemistry

5-Azacytidine-15N4 maintains the same stereochemical configuration as standard azacytidine, with four defined atom stereocenters. The compound consists of a modified triazine ring (containing three ^15N atoms) attached to a ribose sugar moiety. The fourth ^15N is present in the amino group attached to the triazine ring . This structural arrangement is crucial for its biological activity and mechanism of action.

Mechanism of Action

The mechanism of action of 5-Azacytidine-15N4 mirrors that of standard azacytidine, with its effects primarily mediated through epigenetic modulation. Understanding these mechanisms is crucial for its application in research settings.

DNA Methyltransferase Inhibition

5-Azacytidine-15N4 functions as a DNA methyltransferase (DNMT) inhibitor, particularly effective at lower doses . This inhibition leads to hypomethylation of DNA, which can reactivate previously silenced genes. The process involves:

  • Incorporation into newly synthesized DNA

  • Formation of covalent bonds with DNA methyltransferases

  • Depletion of DNMT enzymes

  • Progressive loss of DNA methylation patterns

This mechanism is particularly significant in cancer research, as abnormal DNA methylation patterns are frequently observed in malignant cells.

RNA and DNA Incorporation

When administered at higher doses, 5-Azacytidine-15N4 demonstrates alternative mechanisms:

  • As a ribonucleoside, it preferentially incorporates into RNA (to a greater extent than DNA)

  • RNA incorporation disrupts normal methylation patterns, polyribosome function, and protein synthesis

  • DNA incorporation leads to enzyme inhibition and disruption of DNA synthesis

  • These combined effects ultimately result in cytotoxicity, particularly in rapidly dividing cells

The dual mechanism of action (epigenetic modulation at low doses and cytotoxicity at high doses) makes 5-Azacytidine-15N4 a versatile tool for studying different cellular processes.

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for 5-Azacytidine-15N4 is limited, its behavior likely parallels that of standard azacytidine, with the isotopic labeling providing tracking capabilities without significantly altering its biological processing.

Elimination

Based on studies with radioactively labeled azacytidine in cancer patients, the compound follows these elimination patterns:

  • Approximately 85% elimination occurs through urinary excretion

  • Less than 1% is eliminated through fecal excretion within 3 days

  • The mean elimination of radioactivity through urine accounts for approximately 50% of administered labeled azacytidine

These findings suggest that renal clearance is the primary route of elimination for azacytidine compounds, including the 15N4-labeled variant.

Research Applications

5-Azacytidine-15N4 has significant value in various research applications, particularly in understanding epigenetic regulation and cancer biology.

Epigenetic Research

As a DNA methyltransferase inhibitor, 5-Azacytidine-15N4 allows researchers to:

  • Study the effects of DNA hypomethylation on gene expression

  • Investigate the role of DNA methylation in normal cellular processes

  • Examine mechanisms of epigenetic inheritance

  • Develop methodologies for epigenetic reprogramming

The stable isotope labeling enables more precise tracking and quantification in complex experimental systems.

Stem Cell Research

Research has demonstrated that 5-Azacytidine can induce cardiac differentiation in embryonic stem cells. At concentrations of approximately 1 μM, it has been shown to convert P19 embryonic stem cells into high-efficiency cardiomyocytes in monolayer culture, providing a valuable model for cardiac differentiation studies . The labeled variant offers additional capabilities for tracing the compound's distribution and metabolism during these differentiation processes.

Cancer Research

In cancer research, 5-Azacytidine-15N4 provides important insights into:

  • Mechanisms of gene silencing in cancer development

  • Potential therapeutic approaches targeting epigenetic modifications

  • Development of less toxic DNA methylation inhibitors

  • Understanding resistance mechanisms to epigenetic therapies

The compound has been particularly valuable in studies focused on hematological malignancies, where DNA methylation alterations play crucial roles in disease progression.

Comparison with Other Derivatives

Various forms of azacytidine exist, including the parent compound and other isotopically labeled versions. Understanding their relationships helps contextualize the specific applications of 5-Azacytidine-15N4.

Related Compounds

CompoundChemical FormulaPrimary UsesKey Differences
5-AzacytidineC8H12N4O5Cancer research, clinical therapyStandard form, used therapeutically
5-Azacytidine-15N4C8H12^15N4O5Research tracer studiesStable isotope labeling for tracing
5-Aza Cytosine-15N4C4H5^15N4ONucleobase studiesLacks ribose moiety
5-Azacytidine-15N4 5'-MonophosphateC8H14^15N4O8PMetabolic studiesContains phosphate group
5-Azacytidine 5'-MonophosphateC8H14N4O8PNucleotide researchPhosphorylated standard form

This diversity of compounds allows researchers to select the most appropriate tool for specific experimental questions, with 5-Azacytidine-15N4 being particularly valuable for isotope tracing studies.

Limitations and Considerations

Despite its research utility, several important considerations should be taken into account when working with 5-Azacytidine-15N4.

Future Research Directions

The continued development and application of 5-Azacytidine-15N4 in research settings offers several promising avenues for future investigation.

Advanced Epigenetic Profiling

The stable isotope labeling of 5-Azacytidine-15N4 makes it an excellent candidate for advanced mass spectrometry-based studies of DNA methylation dynamics. Future research could leverage this compound to:

  • Track the temporal dynamics of DNA methylation changes

  • Investigate cell type-specific responses to DNMT inhibition

  • Develop more sensitive methodologies for detecting rare epigenetic modifications

  • Study the interplay between different epigenetic marks following demethylation

Combination Approaches

Investigating the effects of combining 5-Azacytidine-15N4 with other epigenetic modulators could yield valuable insights into synergistic approaches for manipulating cellular epigenetic states. Such studies may inform the development of more effective therapeutic strategies targeting epigenetic dysregulation in disease.

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